molecular formula C28H52N5O5P B1681257 Tenofovir exalidex CAS No. 911208-73-6

Tenofovir exalidex

Cat. No.: B1681257
CAS No.: 911208-73-6
M. Wt: 569.7 g/mol
InChI Key: SCTJKHUUZLXJIP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Tenofovir Exalidex primarily targets the viral reverse transcriptase, an enzyme crucial for the replication of HIV and Hepatitis B Virus (HBV) . This enzyme is responsible for transcribing the viral RNA into DNA, a critical step in the viral replication process .

Mode of Action

Once activated by bi-phosphorylation, this compound acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination . This competition and termination prevent the virus from replicating its genetic material, thereby inhibiting its ability to propagate .

Biochemical Pathways

This compound affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it disrupts the conversion of viral RNA into DNA . This disruption prevents the integration of viral DNA into the host cell’s genome, effectively halting the production of new virus particles .

Pharmacokinetics

This compound is designed to increase bioavailability by harnessing lipid uptake mechanisms . It has a short half-life, supporting once-daily dosing . Its pharmacokinetics show approximately dose-proportional behavior . There is no accumulation between Day 1 and Day 14, and there is a 30% decrease in AUC with a high-fat meal .

Result of Action

The result of this compound’s action is a significant reduction in the viral load of HIV and HBV in the patient’s body . By inhibiting the replication of these viruses, this compound helps to control the progression of diseases caused by these viruses .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipids, which it uses for uptake . Additionally, the drug’s efficacy can be affected by the presence of viral mutations that confer resistance to Tenofovir . The stability of this compound is also crucial for its action, and it is designed to reduce renal and bone toxicity by reducing circulating levels of Tenofovir .

Biochemical Analysis

Biochemical Properties

Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Transport and Distribution

This compound is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .

Subcellular Localization

Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir exalidex involves the conjugation of tenofovir with a lipid moiety to improve its bioavailability and target tissue penetration. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Tenofovir exalidex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Trials and Efficacy

  • Phase IIa Trials : ContraVir Pharmaceuticals has reported promising results from ongoing Phase IIa clinical trials evaluating TXL in treatment-naïve patients with chronic HBV infection. The trial involved 84 participants who received escalating doses of TXL (5mg to 200mg), with initial findings indicating increased antiviral activity at the highest doses, particularly 100mg .
  • Comparison with Tenofovir Disoproxil Fumarate : In early studies, TXL was compared with tenofovir disoproxil fumarate (TDF), a standard treatment for HBV. Results indicated that patients receiving the highest dose of TXL exhibited greater reductions in viral load compared to those on TDF, suggesting a potentially superior efficacy profile for TXL .
  • Safety Profile : The safety assessments conducted during these trials have shown that TXL is well-tolerated, with no serious adverse events reported. This safety profile is particularly important given the renal toxicity associated with other tenofovir formulations .

Studies on Absorption and Metabolism

  • Pharmacokinetic Studies : A Phase 1 pharmacokinetic study evaluated the absorption rates of various formulations of TXL in healthy subjects. The study aimed to compare new formulations against a reference formulation to determine optimal dosing strategies .
  • Bioavailability : Early pharmacokinetic analyses suggest that TXL allows for once-daily dosing due to its favorable absorption characteristics and sustained release profile, which contrasts with the more frequent dosing required for TDF .

Case-Control Studies

Recent case-control studies have explored cumulative tenofovir exposure among patients co-infected with HIV and HBV. These studies highlighted that patients on TDF exhibited varying levels of tenofovir diphosphate in their blood, correlating with their viral suppression status. Such findings underscore the importance of optimizing antiviral therapy for co-infected patients and suggest that TXL may offer improved outcomes due to its enhanced liver targeting .

Development of Analogues

Research into analogues of this compound has revealed promising derivatives that maintain potent antiviral activity while exhibiting improved hepatic stability and reduced toxicity profiles. These developments are critical for advancing therapeutic options against both HIV and HBV infections .

Summary Table: Key Findings on this compound

Aspect Details
Drug Class Prodrug of Tenofovir
Indication Treatment of Hepatitis B Virus (HBV)
Clinical Trial Phase Phase IIa
Dosage Range Tested 5mg to 200mg
Key Findings Increased antiviral activity at higher doses; well-tolerated
Mechanism Liver-targeting structure; reduced systemic exposure
Safety Profile No serious adverse events reported
Comparative Efficacy Higher viral load reduction compared to TDF at equivalent doses

Comparison with Similar Compounds

Tenofovir exalidex represents a significant advancement in antiviral therapy, offering a promising option for the treatment of HIV and hepatitis B with improved safety and efficacy profiles.

Biological Activity

Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).

TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .

Pharmacokinetics

The PK profile of TXL is characterized by:

  • Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
  • Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
  • Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .

Comparative Efficacy

In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .

Case Studies

  • Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
  • Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .

Data Table: Summary of Key Findings

Study/TrialFocusKey Findings
Phase 1 PK StudyPharmacokineticsConfirmed enhanced absorption and safety profile of TXL in healthy subjects.
Hepatitis B TreatmentEfficacySignificant viral load reduction with lower systemic exposure; reduced nephrotoxicity.
Comparative Analysis with TDFSafetyTXL exhibited less impact on bone mineral density and renal function than TDF .

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJKHUUZLXJIP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911208-73-6
Record name HDP-Tenofovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir exalidex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENOFOVIR EXALIDEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir exalidex
Reactant of Route 2
Tenofovir exalidex
Reactant of Route 3
Reactant of Route 3
Tenofovir exalidex
Reactant of Route 4
Tenofovir exalidex
Reactant of Route 5
Reactant of Route 5
Tenofovir exalidex
Reactant of Route 6
Reactant of Route 6
Tenofovir exalidex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.